tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a fluorobenzyl group and an aminomethyl group in its structure suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the piperidine derivative.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorobenzyl group or reduce any imine intermediates formed during synthesis.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated benzyl compounds and strong nucleophiles are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluorobenzyl group suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification are crucial for developing new materials with desired properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, compounds with similar structures interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group might enhance binding affinity and specificity, while the aminomethyl group could facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine-1-carboxylate: Lacks the fluorobenzyl group, potentially reducing its specificity and activity.
4-(4-Fluorobenzyl)piperidine-1-carboxylate: Lacks the aminomethyl group, which might affect its interaction with biological targets.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorobenzyl group, which could influence its pharmacological properties.
Uniqueness
The combination of the tert-butyl, aminomethyl, and fluorobenzyl groups in tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate makes it unique. This structure allows for specific interactions with biological targets, potentially leading to higher efficacy and selectivity in its applications.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-13,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZCKURPFXLGRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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